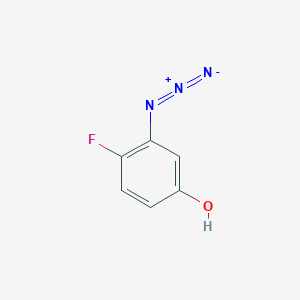

3-Azido-4-fluorophenol

Description

Significance of Azido (B1232118) and Fluoro Functionalities in Synthetic Chemistry

The presence of both azido and fluoro groups on the same aromatic ring gives 3-Azido-4-fluorophenol (B6200130) its distinct chemical personality. The azido group is prized in synthetic chemistry for its ability to participate in a variety of reactions. sigmaaldrich.com Most notably, it is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole rings. wikipedia.org Azides can also be reduced to amines or transformed into highly reactive nitrenes. nih.govacs.org This versatility makes them invaluable for creating diverse molecular libraries and for bioconjugation techniques. acs.org

The fluorine atom, on the other hand, is the most electronegative element and its incorporation into organic molecules can dramatically alter their properties. tandfonline.comnumberanalytics.com In medicinal chemistry, the strategic placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug to its target protein. tandfonline.comnih.gov Fluorine's small size allows it to often be used as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can influence the acidity and reactivity of nearby functional groups. numberanalytics.comresearchgate.net

Contextual Role of Aryl Azides and Fluorophenols as Versatile Building Blocks

Aryl azides, organic compounds containing the azido group attached to an aromatic ring, are fundamental building blocks in organic synthesis. Their ability to undergo cycloaddition reactions, Staudinger ligations, and to serve as precursors for nitrenes makes them highly useful in constructing complex nitrogen-containing heterocycles and for modifying biological macromolecules. sigmaaldrich.comnih.govnih.gov The synthesis of aryl azides can be achieved through various methods, including the azidonation of organoboron compounds or the reaction of arenediazonium salts with sodium azide (B81097). organic-chemistry.org

Fluorophenols, phenols substituted with one or more fluorine atoms, are also important intermediates in synthetic chemistry. nih.govacs.org The fluorine atom can direct the regioselectivity of further reactions on the aromatic ring and can modulate the acidity of the phenolic hydroxyl group. youtube.com For example, 2-fluorophenol (B130384) is more acidic than phenol (B47542) due to the electron-withdrawing inductive effect of the fluorine atom. youtube.com The synthesis of fluorophenols can be accomplished through methods like the oxidation of boronic acids or the fluoro-demetallation of phenol derivatives. chemicalbook.com

Overview of Research Trajectories for Multifunctional Aromatic Compounds

The development of multifunctional aromatic compounds like this compound is a significant area of research. These compounds serve as platforms for creating complex molecular architectures with tailored properties. Current research focuses on leveraging the unique reactivity of each functional group to achieve specific synthetic goals. For instance, the azido group can be used for bioconjugation or the formation of heterocyclic rings, while the fluoro and hydroxyl groups can be modified to fine-tune the electronic and biological properties of the final molecule. sigmaaldrich.comnih.gov The ability to perform sequential and orthogonal reactions on these multifunctional platforms is a key strategy in modern synthetic chemistry, enabling the efficient construction of novel materials and potential drug candidates. acs.org

Scope of the Academic Investigation of this compound

Academic investigation into this compound is focused on exploring its full potential as a synthetic intermediate. This includes the development of efficient and scalable synthetic routes to the compound itself, as well as a thorough examination of its reactivity profile. Researchers are particularly interested in its application in areas such as:

Click Chemistry: Utilizing the azido group for the synthesis of novel triazole-containing compounds with potential applications in materials science and medicinal chemistry. wikipedia.org

Photoaffinity Labeling: The azido group can be photochemically converted into a highly reactive nitrene, which can then form a covalent bond with nearby molecules. This makes this compound a potential tool for identifying and studying the binding sites of proteins and other biological targets.

Synthesis of Heterocyclic Compounds: The combination of functional groups on the this compound ring provides a unique starting point for the synthesis of a variety of complex heterocyclic structures.

By systematically studying the chemical behavior of this compound, researchers aim to unlock its full potential as a versatile and powerful tool in the synthetic chemist's arsenal.

Structure

3D Structure

Properties

Molecular Formula |

C6H4FN3O |

|---|---|

Molecular Weight |

153.11 g/mol |

IUPAC Name |

3-azido-4-fluorophenol |

InChI |

InChI=1S/C6H4FN3O/c7-5-2-1-4(11)3-6(5)9-10-8/h1-3,11H |

InChI Key |

JWKNLUVIVMENIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)N=[N+]=[N-])F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Azido 4 Fluorophenol

Reactions Involving the Azide (B81097) Functional Group

The azide functional group (-N₃) of 3-azido-4-fluorophenol (B6200130) is a versatile moiety that readily undergoes a variety of chemical transformations, most notably cycloaddition reactions. These reactions are highly valued for their efficiency and specificity in forming stable heterocyclic rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a concept introduced by K. Barry Sharpless. wikipedia.org This reaction provides a highly efficient and reliable method for covalently linking molecules. The CuAAC reaction is a variant of the Huisgen 1,3-dipolar cycloaddition, but the use of a copper(I) catalyst offers significant advantages, including milder reaction conditions and, crucially, regioselectivity. wikipedia.orgnih.gov

The reaction between an azide, such as this compound, and a terminal alkyne in the presence of a copper(I) catalyst leads to the formation of a stable, five-membered heterocyclic ring known as a 1,2,3-triazole. nih.govbeilstein-journals.org This transformation is highly efficient and has found widespread use in various fields, including drug discovery, materials science, and bioconjugation. nih.govnih.gov The 1,2,3-triazole ring is chemically stable, being resistant to hydrolysis, oxidation, and reduction, which contributes to its utility as a linker. nih.gov

The general scheme for the CuAAC reaction is as follows:

A general representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, showcasing the formation of a 1,4-disubstituted 1,2,3-triazole from an organic azide and a terminal alkyne.

A key feature of the CuAAC reaction is its high regioselectivity. Unlike the uncatalyzed Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed version almost exclusively produces the 1,4-disubstituted regioisomer. nih.govorganic-chemistry.org This high degree of control is a direct result of the reaction mechanism, which involves the formation of a copper-acetylide intermediate. nih.govrsc.org This intermediate then reacts with the azide in a stepwise manner, leading to the preferential formation of the 1,4-isomer. nih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions yield the 1,5-disubstituted triazoles. organic-chemistry.org

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Uncatalyzed Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Reaction Conditions | High Temperature nih.gov | Room Temperature nih.gov | Varies |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers nih.govorganic-chemistry.org | 1,4-disubstituted nih.govorganic-chemistry.org | 1,5-disubstituted organic-chemistry.org |

| Reaction Rate | Slow organic-chemistry.org | Highly Accelerated organic-chemistry.org | Catalyzed |

The presence of a fluorine atom on the aromatic ring of this compound can influence its reactivity in CuAAC reactions. Fluorinated azides can exhibit enhanced electrophilicity, which can facilitate their cycloaddition with certain nucleophiles. sigmaaldrich.com While the primary role of the copper catalyst is to activate the alkyne, the electronic properties of the azide can also play a role in the reaction kinetics. The electron-withdrawing nature of the fluorine atom can modulate the electronic character of the azide group, potentially impacting the rate of the cycloaddition. sigmaaldrich.com

A variety of copper(I) sources can be used to catalyze the CuAAC reaction. These can be generated in situ from copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate. wikipedia.org Alternatively, stable copper(I) complexes can be employed directly. acs.orgresearchgate.net The reaction is typically carried out in a range of solvents, including water, and is tolerant of a wide array of functional groups, making it a highly versatile ligation method. organic-chemistry.org The use of ligands can further stabilize the copper(I) catalyst and improve the reaction efficiency. acs.org Some catalyst systems and their applications are highlighted below:

CuSO₄/Sodium Ascorbate: A common and effective system for generating the active Cu(I) catalyst in situ. wikipedia.org

CuI/DIPEA/HOAc: A highly efficient catalytic system where acetic acid accelerates the conversion of copper-containing intermediates. organic-chemistry.org

Nanosized Cu/Fe Bimetallic System: Allows for high efficiency at ambient temperature with reduced copper contamination in the final product. organic-chemistry.org

[CuBr(PPh₃)₃]: An air-stable and efficient catalyst that can be used in the absence of additives. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly in biological systems where the toxicity of copper is a concern. nih.govmagtech.com.cn SPAAC is a metal-free click reaction that relies on the high reactivity of a strained cyclooctyne (B158145) with an azide. nih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition. magtech.com.cn

While there is no specific data found for this compound in SPAAC reactions within the provided search results, the azide group of this compound would be expected to participate in such reactions. The reaction of this compound with a strained cyclooctyne, such as a dibenzocyclooctyne (DIBO) derivative, would lead to the formation of a triazole adduct. nih.gov The rate of SPAAC reactions can be influenced by the structure of the cyclooctyne. nih.govmagtech.com.cn For instance, modifications to the cyclooctyne ring, such as the introduction of fluorine atoms or the fusion of aromatic rings, can enhance the reaction rate. nih.govmagtech.com.cn

The key advantage of SPAAC is its bioorthogonality; it proceeds efficiently in complex biological environments without interfering with native biochemical processes. nih.govnih.gov This has made it an invaluable tool for in vivo imaging and labeling of biomolecules. nih.govnih.gov

Photochemical Transformations of the Azide Group

Upon exposure to ultraviolet (UV) light, typically in the range of 250-350 nm, the aryl azide group of this compound undergoes photolysis. enamine.net This process involves the absorption of a photon and subsequent extrusion of a molecule of dinitrogen (N₂), a highly favorable process due to the formation of the very stable nitrogen molecule. The primary product of this photoactivation is a highly reactive, electron-deficient intermediate known as a nitrene. researchgate.net

The photolysis of this compound initially generates a singlet nitrene (4-fluoro-3-hydroxyphenylnitrene), a species with a vacant p-orbital on the nitrogen atom. This singlet nitrene is typically short-lived and can undergo several competing reactions. It can intersystem cross to the more stable triplet ground state, which behaves as a diradical. The reactivity of the nitrene is profoundly influenced by the substituents on the aromatic ring. researchgate.net

The fluorine atom at the ortho position relative to the nascent nitrene has a significant electronic effect. Fluorine is strongly electron-withdrawing inductively, which can affect the stability and reaction preferences of the nitrene. Research on other fluorinated aryl azides has shown that ortho-fluorine substituents can increase the efficiency of desirable carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) insertion reactions. researchgate.netmdpi.com This is a key feature in applications like photoaffinity labeling. The hydroxyl group, being an electron-donating group by resonance, also modulates the electron density of the ring and the reactivity of the nitrene intermediate. The presence of these substituents means the nitrene formed from this compound is poised for a range of complex transformations.

A common reaction pathway for unsubstituted and some substituted phenyl nitrenes is the rearrangement through ring expansion. osti.gov This process typically involves the formation of a transient, strained three-membered azirine intermediate, which then rearranges to a seven-membered dehydroazepine (a ketenimine). These expanded-ring intermediates are highly electrophilic and react readily with nucleophiles. enamine.net

However, studies on fluorinated aryl azides have demonstrated that the presence of fluorine atoms, particularly at the ortho position to the nitrene, can significantly hinder this ring expansion pathway. patsnap.com The fluorine substituent is thought to destabilize the transition state leading to the expanded ring. While direct studies on this compound are not widely reported, it is reasonable to infer from studies on analogous compounds like 2,6-difluorophenyl azide that the formation of an azepin-4-one derivative from this compound would be a less favored pathway compared to other reactions such as C-H insertion or hydrogen abstraction. patsnap.com Instead of ring expansion, ortho-fluoro singlet phenyl nitrenes may favor ring closure away from the substituent. patsnap.com

Aryl azides are extensively used as photoaffinity labeling (PAL) agents or photo-crosslinkers due to the high and often non-specific reactivity of the photogenerated nitrene. researchgate.net Upon photoactivation, the nitrene can covalently bind to nearby molecules by inserting into C-H or N-H bonds, or by adding to double bonds. This ability to form stable covalent linkages upon illumination makes them invaluable tools in chemical biology for identifying protein-ligand interactions and mapping binding sites. researchgate.net

This compound is a potential candidate for such applications. The general workflow for using such a compound in a crosslinking experiment is outlined in the table below. Fluorinated aryl azides are often preferred for these applications because their altered reactivity can lead to higher crosslinking efficiency. mdpi.com The hydroxyl group on the phenol (B47542) ring could also serve as a handle for further chemical modification or influence the binding orientation within a biological system.

Interactive Table: General Steps in Photo-induced Crosslinking

| Step | Description | Rationale |

| 1. Incubation | The photoaffinity probe (e.g., a derivative of this compound) is incubated with the biological sample (e.g., protein mixture) to allow for non-covalent binding to its target. | The probe must first associate with its binding partner for the crosslinking to be specific. |

| 2. Photoactivation | The sample is irradiated with UV light of an appropriate wavelength (e.g., 250-360 nm). enamine.net | This generates the reactive nitrene intermediate from the azide group. |

| 3. Crosslinking | The highly reactive nitrene inserts into bonds of the target molecule in close proximity. | A stable, covalent bond is formed between the probe and its target. |

| 4. Analysis | The covalently linked complex is detected and analyzed, often using techniques like gel electrophoresis, mass spectrometry, or western blotting. | To identify the target molecule and the site of interaction. |

The photolysis of an aryl azide like this compound is a complex process with multiple competing pathways, as illustrated by studies on analogous compounds. The primary photochemical event is the cleavage of the N-N₂ bond to extrude nitrogen gas and form the singlet phenylnitrene. This process is extremely rapid.

The resulting singlet nitrene is at a crossroads of reactivity:

Intersystem Crossing (ISC): It can flip the spin of one of its non-bonding electrons to form the more stable triplet nitrene, which has diradical character.

Rearrangement: It can undergo ring expansion to a dehydroazepine intermediate, as discussed previously. osti.gov

Intramolecular Reactions: It can react within the same molecule, for instance, by inserting into a C-H bond.

Intermolecular Reactions: It can react with other molecules in the solution, such as the solvent or a dissolved substrate. This can involve hydrogen abstraction to form an amine or insertion reactions.

The presence of a fluorine atom ortho to the azide group and a hydroxyl group para to it will influence the relative rates of these competing pathways. Studies on fluorinated aryl azides suggest that the rate of ring expansion is slowed, which allows other reactions, such as intersystem crossing to the triplet state or direct insertion by the singlet nitrene, to become more prominent. researchgate.net The triplet nitrene primarily undergoes radical-type reactions, such as hydrogen abstraction from the solvent to form an amine or dimerization to form an azo compound.

Thermal Decomposition Pathways and Stability

The thermal stability of an azide is related to the energy barrier for N₂ extrusion. Electron-withdrawing groups can influence this barrier. In some cases, thermolysis of azides in solution can lead to the formation of azo compounds as the major product, resulting from the dimerization of two nitrene intermediates. If the reaction is carried out at high concentrations or in the solid state, polymerization can occur, leading to intractable materials. mdpi.com For some azidopyridines, thermal decomposition results in an amorphous substance containing polyconjugated planar networks.

Reduction of the Azide Group to Amines

The reduction of the azide group to a primary amine is a fundamental and highly efficient transformation in organic synthesis. This reaction provides a reliable method to introduce an amino group onto an aromatic ring. For this compound, this reduction yields the valuable synthetic intermediate 3-amino-4-fluorophenol (B1338284). patsnap.com A variety of reagents and conditions can accomplish this transformation with high yields.

Interactive Table: Common Methods for the Reduction of Aryl Azides

| Method | Reagents | Typical Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | Ethanol or Ethyl Acetate (B1210297), Room Temperature | Primary Amine |

| Staudinger Reaction | Triphenylphosphine (PPh₃) followed by H₂O | THF or other aprotic solvent, then water quench | Primary Amine |

| Hydride Reduction | Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with a catalyst | Ether or THF | Primary Amine |

| Metal-Mediated Reduction | Zinc (Zn) or Tin (Sn) in acid | HCl or Acetic Acid | Primary Amine |

The successful synthesis of 3-amino-4-fluorophenol is a crucial step in the preparation of various fine chemicals, including pharmaceuticals. patsnap.com

Conversion of Azides into Diazo Compounds

The conversion of an azide functional group into a diazo compound represents a significant transformation in organic synthesis, opening pathways to a variety of valuable reactions. raineslab.com Diazo compounds are versatile intermediates known for their participation in 1,3-dipolar cycloadditions, thermal or photochemical generation of carbenes, and transition metal-mediated carbenoid formation. raineslab.comnih.gov However, traditional methods for synthesizing diazo compounds often rely on harsh conditions and organic solvents, which can be incompatible with sensitive functional groups and biological applications. raineslab.comorganic-chemistry.org

A milder approach involves the use of phosphine (B1218219) reagents to mediate the conversion of azides into diazo compounds. nih.gov This "deimidogenation" reaction proceeds through the formation of an acyl triazene (B1217601) intermediate, which then fragments to yield the desired diazo compound. raineslab.comnih.gov

A significant advancement in this field has been the development of phosphinoester reagents specifically designed to function in aqueous environments under mild conditions. raineslab.comorganic-chemistry.orgnih.govacs.org This is particularly relevant for applications in chemical biology, where reactions must be performed under physiological conditions (neutral pH, room temperature). raineslab.comacs.org

The key to the successful design of these reagents lies in balancing reactivity and stability. nih.gov The reaction mechanism is believed to involve the initial attack of the phosphine on the azide to form a phosphazide (B1677712). The subsequent pathway depends on the nature of a pendant acyl group on the phosphine reagent. A critical design principle correlates the pKa of the conjugate acid of the leaving group with the reaction outcome. When the pKa is sufficiently low (≤7.1), the reaction predominantly yields the diazo compound, whereas less reactive acyl groups tend to favor the formation of an amide byproduct. raineslab.com

To achieve water solubility and stability, various modifications have been explored. While initial phosphinoester reagents were poorly soluble in water and prone to hydrolysis, optimized versions have been synthesized. raineslab.comnih.gov For instance, incorporating specific solubilizing groups while avoiding others that lead to reagent decomposition (like N,N-dimethylamino groups) has been crucial. nih.gov A 4-nitrophenyl ester was identified as an ideal reagent due to its optimal reactivity, stability at neutral pH, and the added benefit of allowing colorimetric monitoring of the reaction progress through the release of the yellow 4-nitrophenolate (B89219) anion. raineslab.comnih.gov

Table 1: Key Features of Aqueous Azide-to-Diazo Conversion Reagent

| Feature | Description | Reference |

| Reagent Type | Water-soluble phosphinoester (e.g., 4-nitrophenyl ester) | raineslab.com, nih.gov |

| Mechanism | Formation and decomposition of an acyl triazene intermediate | raineslab.com, nih.gov |

| Key Design Principle | pKa of the leaving group's conjugate acid dictates product (diazo vs. amide) | raineslab.com |

| Optimal Conditions | Phosphate buffer, neutral pH, room temperature | raineslab.com, nih.gov, organic-chemistry.org |

| Monitoring | Colorimetric, by release of 4-nitrophenolate anion | raineslab.com, organic-chemistry.org |

Functional Group Tolerance

A major advantage of the phosphine-mediated conversion of azides to diazo compounds, particularly with modern aqueous reagents, is its high degree of functional group tolerance. raineslab.comorganic-chemistry.orgnih.gov The mild, near-physiological reaction conditions ensure that many common and sensitive functional groups found in complex molecules and biopolymers remain unaffected. raineslab.comacs.org

Research has demonstrated that high yields of diazo compounds are maintained in the presence of both nucleophilic and electrophilic functionalities. raineslab.comorganic-chemistry.orgnih.gov This chemoselectivity is a significant improvement over traditional methods that require harsh conditions, which often lead to undesirable side reactions. raineslab.com The ability to selectively convert an azide to a diazo group within a complex molecular environment makes this methodology a powerful tool for chemical biology, enabling applications like protein labeling. organic-chemistry.org The reaction has been shown to be compatible with various substrates, including α-azido esters, lactones, and derivatives of azido-glycine. nih.govchemrxiv.org

Reactions Involving the Hydroxyl Functional Group

The phenolic hydroxyl group in this compound is a key site for chemical modification, primarily through reactions that target the oxygen atom.

The hydroxyl group of phenols can be readily converted into ethers and esters through O-alkylation and O-acylation, respectively. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities.

O-Alkylation involves the reaction of the phenol with an alkylating agent, typically an alkyl halide or sulfonate. The reaction is generally performed in the presence of a base, which deprotonates the weakly acidic phenol to form the much more nucleophilic phenoxide anion. The choice of base and solvent is crucial for the reaction's success.

O-Acylation is the reaction of the phenol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form a phenyl ester. This reaction can be catalyzed by either a base or an acid. mdpi.com In acidic conditions, using a strong acid like trifluoromethanesulfonic acid (TfOH), O-acylation can proceed efficiently. mdpi.comresearchgate.net Controlling the reaction conditions, such as the concentration of the acid catalyst, is essential to prevent competing reactions like Friedel-Crafts C-acylation or the Fries rearrangement, where the acyl group migrates from the oxygen to the aromatic ring. mdpi.comresearchgate.net For many hydroxyamino acids, chemoselective O-acylation can be achieved directly under acidic conditions without the need for protecting groups. nih.gov

Table 2: General Reagents for O-Alkylation and O-Acylation of Phenols

| Reaction | Reagent Class | Typical Examples | General Conditions | Reference |

| O-Alkylation | Alkyl Halides/Sulfonates | Propargyl bromide, Methyl iodide | Base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., THF, DMF) | scirp.org, nih.gov |

| O-Acylation | Acyl Halides/Anhydrides | Acetyl chloride, Acetic anhydride, Chloroalkanoyl chlorides | Acid (e.g., TfOH) or Base (e.g., Pyridine) catalyst | researchgate.net, mdpi.com, nih.gov |

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a significant role in determining the chemical and physical properties of phenols. In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

An intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the adjacent fluorine atom. acs.orgacs.org Computational studies on similar 2-fluorophenol (B130384) derivatives show that this interaction leads to specific geometric changes, such as a slight lengthening of the O-H and C-F bonds and a decrease in the C-O-H bond angle. acs.orgacs.org The formation of this five-membered ring interaction can influence the acidity of the hydroxyl proton and the nucleophilicity of the oxygen. A stronger hydrogen bond generally decreases the acidity by making the proton less available for donation and can also hinder the participation of the oxygen lone pairs in reactions.

Intermolecular hydrogen bonding occurs between the hydroxyl group of one molecule and the oxygen, fluorine, or even the azide group of a neighboring molecule. These interactions are responsible for the physical properties of phenols, such as their higher boiling points compared to non-hydroxylated analogues. In solution, these interactions affect the molecule's reactivity by solvating the functional groups and influencing the accessibility of reagents to the reactive sites.

Reactivity Modulated by the Fluorine Substituent

The fluorine atom at position 4 exerts a significant electronic influence on the reactivity of the entire this compound molecule. Halogen substituents on an aromatic ring typically exhibit a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the benzene (B151609) ring through the sigma bond framework. kaibangchem.comvaia.com This effect is strongest at the ortho position and diminishes with distance. In this compound, this powerful -I effect, originating from the C4 position, deactivates the aromatic ring towards electrophilic substitution compared to phenol. kaibangchem.com It also increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion. kaibangchem.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This +R effect increases electron density on the ring, particularly at the ortho and para positions relative to the fluorine. However, for fluorine, the +R effect is significantly weaker than its -I effect.

In this compound, the fluorine is ortho to the azide group and meta to the hydroxyl group. Its primary influence on the hydroxyl group's acidity will be the strong inductive withdrawal of electrons, making the phenol more acidic than phenol itself. kaibangchem.comquora.com The fluorine's position also influences the reactivity of the azide group and the aromatic ring's susceptibility to nucleophilic or electrophilic attack. The electron-withdrawing nature of the fluorine can heighten the reactivity of the ring towards nucleophilic aromatic substitution under certain conditions. ontosight.ai

Inductive and Resonance Effects on Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic properties of its three distinct functional groups: the hydroxyl (-OH), the azide (-N₃), and the fluorine (-F) atom. The interplay of their inductive and resonance effects modulates the electron density within the benzene ring, influencing its susceptibility to electrophilic and nucleophilic attack.

Inductive Effect: The inductive effect describes the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity between atoms. vaia.com Both the fluorine atom and the azide group are electron-withdrawing via the inductive effect (-I effect). Fluorine is the most electronegative element, and it strongly pulls electron density from the carbon atom to which it is attached. vaia.com Similarly, the nitrogen atoms of the azide group exert a significant inductive pull on the ring's electron density. youtube.com The hydroxyl group also has an electron-withdrawing inductive effect, though it is typically outweighed by its powerful electron-donating resonance effect. msu.edu

Resonance Effect: The resonance effect involves the delocalization of pi (π) electrons and lone pairs across the π-system of the molecule. msu.edu

Hydroxyl Group: The oxygen atom of the hydroxyl group possesses lone pairs that can be delocalized into the aromatic ring, a strong electron-donating resonance effect (+R effect). This donation increases the electron density on the ring, particularly at the ortho and para positions. msu.edu

Fluorine Atom: Fluorine also has lone pairs and can exhibit a +R effect. However, due to the high electronegativity and poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon π-system, its +R effect is weak and is generally dominated by its strong -I effect. vedantu.comquora.com

Azide Group: The electronic nature of the azide group can be complex. However, studies investigating the gas-phase acidity of azidophenols have provided quantitative insight through Hammett-Taft parameters. researchgate.net These studies determined that for the phenol system, the azide group acts as an inductively withdrawing group but has a negligible resonance contribution. researchgate.net This suggests its primary influence on the ring's baseline electron density is through inductive withdrawal.

The net result for this compound is a complex electronic landscape. The powerful inductive withdrawal from both fluorine and the azide group deactivates the ring towards electrophilic substitution compared to phenol, while the directing effects for any potential reactions are influenced by the interplay of all three substituents.

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| σF (Inductive) | 0.38 | Indicates a significant electron-withdrawing inductive effect. | researchgate.net |

| σR (Resonance) | 0.02 | Shows a negligible resonance contribution in the phenol system. | researchgate.net |

Influence on Phenol Acidity

The acidity of a phenol is determined by the stability of its corresponding phenoxide anion, which is formed upon the donation of the hydroxyl proton. vedantu.com Substituents that withdraw electron density from the aromatic ring stabilize this negative charge on the oxygen atom, thereby increasing the phenol's acidity (lowering its pKa). vaia.com

In this compound, both the azide and the fluoro substituents are electron-withdrawing groups.

The azide group , primarily through its strong inductive effect, pulls electron density from the ring. This delocalizes the negative charge of the phenoxide ion, leading to its stabilization and an increase in acidity. Gas-phase acidity measurements of 3-azidophenol (B2648097) and 4-azidophenol (B2928251) found them to be significantly more acidic than phenol, confirming the electron-withdrawing nature of the azide substituent. researchgate.net

The fluorine atom also increases acidity through its potent inductive effect (-I). quora.com By pulling electron density through the sigma bonds, it helps stabilize the negative charge on the phenoxide oxygen. vaia.com While fluorine does have an opposing, electron-donating resonance effect (+R), the inductive effect is dominant in halogens and is the primary driver of its influence on acidity. vedantu.com

The combined electron-withdrawing properties of the azide group at the meta position and the fluorine atom at the para position work together to stabilize the phenoxide conjugate base. This stabilization makes this compound a stronger acid than unsubstituted phenol.

Defluorination and Dehalogenation Processes

The carbon-fluorine bond is exceptionally strong, making defluorination reactions challenging. However, specific biological and chemical processes can achieve the cleavage of this bond. For aromatic compounds like 4-fluorophenol (B42351), a model relevant to this compound, oxidative defluorination has been demonstrated.

One notable pathway involves cytochrome P450 enzymes. nih.gov The mutant enzyme Cytochrome P450(BM₃)-F87G has been shown to catalyze the oxidative defluorination of 4-fluorophenol. nih.gov The proposed mechanism involves a direct oxygen insertion, which leads to the formation of a benzoquinone intermediate and the subsequent release of a fluoride (B91410) ion. nih.gov This enzymatic reaction can be significantly stimulated by the presence of long-chain aldehydes. nih.gov

Biological defluorination can also occur through the catabolism of a fluorinated compound into an unstable intermediate that spontaneously eliminates the fluoride ion. researchgate.net While enzymes that specifically catalyze carbon-fluorine bond cleavage, such as fluoroacetate (B1212596) dehalogenase, are known, broader substrate monooxygenases are often responsible for the initial attack that leads to defluorination in more complex molecules. researchgate.net These processes highlight potential metabolic or degradation pathways for this compound in biological systems or specialized chemical environments.

Synergistic and Antagonistic Interactions Between Functional Groups

Chemoselectivity Challenges in Multi-Functionalized Systems

The presence of three distinct functional groups—hydroxyl, azide, and fluoro—on a single aromatic ring presents significant chemoselectivity challenges in chemical synthesis. wikipedia.org A given reagent may have the potential to react with more than one functional group, leading to a mixture of products or undesired side reactions.

For instance, in the case of this compound:

Nucleophilic Reactions: Strong nucleophiles could attack multiple sites. They could deprotonate the acidic hydroxyl group, react with the electrophilic azide group (e.g., via a Staudinger reaction with a phosphine), or potentially displace the fluorine atom via nucleophilic aromatic substitution, a reaction that is often difficult but can be facilitated by strong electron-withdrawing groups.

Reductions: Reagents intended to reduce the azide group to an amine, such as lithium aluminium hydride, are highly reactive and would also react with the acidic phenolic proton. wikipedia.org

Electrophilic Reactions: While the ring is generally deactivated, forcing electrophilic aromatic substitution would result in a mixture of isomers, with the final regioselectivity being a complex outcome of the directing effects of all three substituents.

Overcoming these challenges requires careful selection of reagents and reaction conditions or the strategic use of protecting groups to temporarily mask the reactivity of one functional group while another is being modified. jocpr.com

Protecting Group Strategies for Azido-Containing Carbonyl Compounds

While this compound is a phenol, the principles of managing the azide group's reactivity are well-illustrated by strategies developed for azido-containing carbonyl compounds. The azide group is incompatible with many common nucleophiles used in carbonyl chemistry, such as organometallic reagents (e.g., Grignard or organolithium reagents) and strong hydrides. nih.govrsc.org

To address this incompatibility, a key strategy involves the temporary and reversible protection of the azide group. One effective method is the conversion of the azide into a phosphazide moiety. This is achieved by reacting the azide with a suitable phosphine, such as di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos). nih.govrsc.org

The resulting phosphazide is stable to various nucleophilic reagents, allowing for transformations to be performed selectively on the carbonyl group. rsc.org For example, once the azide is protected, a ketone can be reacted with a Grignard reagent or reduced with lithium aluminum hydride without affecting the masked azide functionality. nih.gov Following the desired transformation, the azide group can be regenerated from the phosphazide, completing the protection-deprotection sequence. This type of strategy, known as orthogonal protection, allows for the selective deprotection of one group without affecting others and is fundamental to complex molecule synthesis. wikipedia.orguchicago.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-fluorophenol |

| 3-azidophenol |

| 4-azidophenol |

| Phenol |

| Benzoquinone |

| Fluoroacetate |

| di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) |

Advanced Spectroscopic Characterization and Elucidation of Structure and Dynamics

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's constituent bonds. hmdb.canih.gov For a non-linear molecule like 3-Azido-4-fluorophenol (B6200130), which consists of 15 atoms, there are 3N-6, or 39, possible fundamental vibrational modes. hmdb.ca These techniques are complementary; IR spectroscopy is most effective for asymmetric vibrations of polar groups, while Raman spectroscopy excels with symmetric vibrations of nonpolar groups. hmdb.ca

The azide (B81097) functional group (-N₃) provides a distinct and readily identifiable signal in the infrared spectrum. This is due to the asymmetric stretching vibration (νₐₛ) of the N=N=N bond system. This absorption is typically strong and sharp, appearing in a region of the spectrum that is relatively free from other common functional group absorptions.

For aryl azides, this characteristic band is consistently observed in the range of 2100 cm⁻¹ to 2150 cm⁻¹. For instance, the IR spectrum of 4-azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide shows a strong azide peak at 2132 cm⁻¹. Similarly, a study monitoring CuAAC click reactions with ATR-FTIR identified the azide's characteristic absorption band at 2096 cm⁻¹. Research on the azide-water complex in the gas phase identified the antisymmetric N₃ stretch at 2003 cm⁻¹. rsc.org This specific and intense absorption serves as a reliable diagnostic tool for confirming the presence of the azide moiety in the this compound structure.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch (νₐₛ) | Azide (-N₃) | 2100 - 2150 | Strong, Sharp |

This interactive table summarizes the characteristic azide absorption band. Click on the headers to sort.

The hydroxyl (-OH) group of the phenol (B47542) moiety also gives rise to characteristic vibrational bands, most notably the O-H stretching vibration (νO-H). The position of this band is highly sensitive to its environment, particularly hydrogen bonding. escholarship.org In a non-hydrogen-bonding environment (e.g., in a dilute solution with a non-polar solvent or in the gas phase), the free O-H stretch appears as a sharp, relatively weak band. For phenols, this typically occurs in the 3600-3650 cm⁻¹ region. sigmaaldrich.com For example, studies on 4-fluorophenol (B42351) in solution show a characteristic high-frequency peak around 3600 cm⁻¹. The O-H bending vibrations (δO-H) appear at lower frequencies.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (free) | Phenolic Hydroxyl (-OH) | 3600 - 3650 | Sharp, Weak-Medium |

| O-H Stretch (H-bonded) | Phenolic Hydroxyl (-OH) | 3200 - 3550 | Broad, Strong |

This interactive table outlines the vibrational modes of the hydroxyl group. Click on the headers to sort.

Matrix isolation is a powerful technique where molecules are trapped within a solid, inert matrix (like argon or nitrogen) at cryogenic temperatures (typically below 20 K). This environment prevents molecular rotation and minimizes intermolecular interactions, allowing for the high-resolution study of the vibrational spectra of individual conformers. sigmaaldrich.com

For substituted phenols like this compound, conformational isomerism arises from the orientation of the hydroxyl hydrogen atom relative to the aromatic ring. This gives rise to cis and trans conformers (or rotamers). These conformers are in equilibrium in the gas phase but can be trapped and studied individually in the matrix.

A study on the closely related meta-fluorophenol using matrix isolation IR spectroscopy successfully identified both the more stable trans conformer and the higher-energy cis form in a nitrogen matrix. sigmaaldrich.com Similarly, research on 3-fluoro-2-hydroxyphenylazide, another isomer, utilized this technique to investigate its conformational landscape. By comparing the experimental spectra with those predicted by computational methods (like DFT), specific absorption bands can be assigned to each conformer, providing detailed insight into the molecule's structural preferences. sigmaaldrich.com

Hydrogen bonding significantly influences the vibrational spectrum, particularly the stretching mode of the proton donor group. In the case of this compound, the phenolic -OH group can act as a hydrogen bond donor to solvent molecules or other acceptor sites.

The formation of a hydrogen bond weakens and elongates the O-H bond. This results in a pronounced shift of the O-H stretching frequency (νO-H) to lower wavenumbers (a "red shift"). The magnitude of this shift correlates with the strength of the hydrogen bond. Furthermore, the absorption band becomes significantly broader and its intensity increases.

For example, a study on H-complexes of 4-fluorophenol showed that as the concentration of a hydrogen bond acceptor increased, the intensity of the free νOH band (around 3600 cm⁻¹) decreased, while a new, very broad band corresponding to the hydrogen-bonded complex appeared in the 3150-3500 cm⁻¹ region. This phenomenon is a key spectroscopic indicator of intermolecular interactions and is crucial for understanding the behavior of this compound in protic or other hydrogen-bond-accepting environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the phenolic proton and the three aromatic protons.

Structural Elucidation: The chemical shift (δ) of each proton is determined by its local electronic environment. The electron-withdrawing nature of the fluorine and azide groups, along with the electron-donating hydroxyl group, influences the positions of the aromatic proton signals. The splitting pattern of these signals, governed by spin-spin coupling (J) with neighboring protons and the fluorine atom, confirms their relative positions on the benzene (B151609) ring.

While specific data for this compound is not widely published, data for the closely related isomer 3-fluoro-2-hydroxyphenylazide in DMSO-d₆ provides a good illustration. The spectrum shows a broad singlet for the phenolic proton at δ 10.21 ppm, a multiplet for one aromatic proton between δ 7.04-6.97 ppm, and another multiplet for the remaining two aromatic protons at δ 6.86-6.79 ppm. A similar, distinct pattern of signals would be expected for this compound, allowing for unambiguous structural confirmation.

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

| Phenolic (OH ) | 9 - 11 (in DMSO) | Singlet (broad) |

| Aromatic (H ) | 6.5 - 8.0 | Doublet, Doublet of doublets, etc. |

This interactive table shows the expected ¹H NMR signals for this compound. Click on the headers to sort.

Purity Assessment: ¹H NMR is also a powerful quantitative method (qNMR) for assessing compound purity. Unlike chromatographic methods that measure purity relative to other UV-active components, absolute quantitative ¹H NMR can determine the purity of a sample against a certified internal standard of known mass. The integral of the signals corresponding to the analyte is compared to the integral of a known signal from the standard. This method is non-destructive and can simultaneously identify and quantify residual solvents (like ethyl acetate (B1210297) or hexane (B92381) from purification) and water, providing a comprehensive purity profile. For a compound to be used in biological assays, a purity of >95% is often required, a standard that can be rigorously verified by qNMR.

Carbon (¹³C) NMR for Aromatic and Functional Group Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a fundamental technique for determining the carbon framework of an organic molecule. libretexts.org For this compound, the ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbons of the aromatic ring, as they are all in unique chemical environments.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Substituent | Predicted Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| C-1 | -OH | 150 - 160 | Deshielded by the electronegative oxygen atom. |

| C-2 | -H | 115 - 125 | Influenced by adjacent -OH and -N₃ groups. |

| C-3 | -N₃ | 135 - 145 | Influenced by the electronegative azide group. |

| C-4 | -F | 150 - 165 | Large downfield shift and C-F coupling expected. |

| C-5 | -H | 115 - 120 | Ortho to fluorine, meta to hydroxyl. |

| C-6 | -H | 120 - 130 | Ortho to hydroxyl, meta to fluorine. |

Fluorine (¹⁹F) NMR for Fluoro-Substituent Analysis

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for structural elucidation. alfa-chemistry.comnih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift will be influenced by the electron-donating effect of the para-hydroxyl group and the electron-withdrawing nature of the meta-azido group. In related compounds like 4-fluorophenol, the fluorine chemical shift is observed at approximately -125.1 ppm (in D₂O). researchgate.net The introduction of the azide group at the meta position would likely cause a further downfield or upfield shift, depending on the balance of its inductive and resonance effects in this specific arrangement. The typical range for aryl fluorides is broad, but generally falls between -100 and -170 ppm relative to CFCl₃. ucsb.edu

Table 2: Expected ¹⁹F NMR Data for this compound

| Parameter | Expected Value | Influencing Factors |

|---|---|---|

| Chemical Shift (δ) | -110 to -130 ppm | -OH group (para), -N₃ group (meta) |

| Multiplicity | Doublet of doublets (or more complex) | Coupling to ortho and meta protons |

Mass Spectrometry (MS) Based Structural Confirmation

Mass spectrometry (MS) provides critical information about a molecule's mass and fragmentation pattern, which aids in its structural confirmation. For this compound (C₆H₄FN₃O), the molecular weight is approximately 153.12 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 153.

A hallmark fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. researchgate.net This process generates a highly reactive nitrene intermediate radical cation. researchgate.net Therefore, a prominent peak at m/z 125 (M-28) is anticipated. Subsequent fragmentation of this m/z 125 ion would likely involve the loss of CO (28 amu) or HCN (27 amu), characteristic of phenolic or aromatic amine-like structures, leading to further fragment ions. researchgate.netlibretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 153 | [C₆H₄FN₃O]⁺ | Molecular ion (M⁺) |

| 125 | [C₆H₄FNO]⁺ | Loss of N₂ from the molecular ion |

| 97 | [C₅H₄F]⁺ | Loss of N₂ and CO from the molecular ion |

| 98 | [C₅H₃FN]⁺ | Loss of N₂ and HCN from the molecular ion |

Time-Resolved Spectroscopic Investigations of Reaction Intermediates

The photochemistry of aryl azides is a rich field of study, characterized by highly reactive, short-lived intermediates. researchgate.netbenthamdirect.com Time-resolved spectroscopy, such as nanosecond or femtosecond laser flash photolysis (LFP), is essential for directly observing these transient species. researchgate.netspectrabase.com

Upon UV irradiation, this compound is expected to undergo photolysis, primarily losing N₂ to form a singlet phenylnitrene intermediate. nih.gov This process is incredibly fast, often occurring within picoseconds. nih.gov

Excited Azide → ¹[Singlet Phenylnitrene] + N₂

Time-resolved studies on phenyl azide have shown that the initially formed singlet nitrene is a key intermediate. researchgate.netnih.gov This species can undergo several competing reactions:

Intersystem Crossing (ISC): The singlet nitrene can convert to the more stable triplet ground state (³[Triplet Phenylnitrene]). researchgate.net

Ring Expansion: The singlet nitrene can rearrange to form a highly strained bicyclic azirine, which can then isomerize to a ketenimine. researchgate.netwustl.edu The presence of fluorine substituents can influence the rate of this ring expansion. nih.gov

Protonation: In acidic or protic media, the nitrene can be protonated to form a phenylnitrenium ion. nih.govacs.org The phenol group in this compound could potentially facilitate such processes.

Laser flash photolysis experiments on similar aryl azides have identified transient absorptions corresponding to these intermediates. For example, singlet phenylnitrene typically has a very short lifetime (picoseconds) and can be observed decaying to form either the triplet nitrene or other rearrangement products. nih.gov The triplet nitrene has a longer lifetime and a distinct absorption spectrum that has been characterized in various systems. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Photochemistry

UV-Vis spectroscopy probes the electronic transitions within a molecule and is fundamental to understanding its photochemical behavior. libretexts.org Molecules with conjugated pi systems, like aromatic compounds, exhibit characteristic absorption bands in the UV region. libretexts.org The absorption of UV light provides the energy required to initiate the photochemical reactions described above.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The azide and phenol functionalities act as chromophores. Typically, phenyl azides display two main absorption bands: a strong band around 250 nm (a π-π* transition) and a weaker, lower energy band around 280-290 nm (an n-π* transition associated with the azide group). The exact position and intensity of these bands (λ_max_) are sensitive to the other substituents on the ring. academie-sciences.fr The presence of the hydroxyl and fluoro groups will modulate the energies of the molecular orbitals and thus shift these absorption maxima. Photolysis is typically carried out by irradiating the sample at a wavelength corresponding to one of these absorption bands to trigger the decomposition of the azide. acs.org

Table 4: Expected UV-Vis Absorption Data for this compound

| Expected λ_max_ (nm) | Type of Transition | Role in Photochemistry |

|---|---|---|

| ~250 nm | π → π* | Strong absorption, populates excited singlet state. |

| ~280-290 nm | n → π* | Weaker absorption, can also lead to photodecomposition. |

Computational and Theoretical Chemistry Studies of 3 Azido 4 Fluorophenol

Electronic Structure and Molecular Geometry

The electronic structure and molecular geometry of 3-azido-4-fluorophenol (B6200130) have been investigated using sophisticated computational methods. These studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of molecules like this compound. DFT calculations are used to determine various molecular properties, including optimized geometry, vibrational frequencies, and electronic charge distribution. For instance, DFT has been employed to study the tautomeric interconversion of similar heterocyclic compounds, providing insights into their stable conformations. nih.gov The choice of functional and basis set is critical in DFT calculations to achieve accuracy. These calculations can also elucidate the electronic effects of substituents, such as the azide (B81097) and fluorine groups, on the aromatic ring.

Ab Initio Methods (e.g., MP2, CCSD(T))

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are utilized. nih.govrsc.org These methods provide a more rigorous treatment of electron correlation compared to DFT. mdpi.com The G4(MP2) theory, a composite ab initio method, has proven to be highly accurate for determining the isomerization energies of various systems. nii.ac.jp While computationally more demanding, methods like CCSD(T) are considered the "gold standard" for calculating accurate interaction energies and molecular geometries. rsc.orgcore.ac.uk The DLPNO-CCSD(T) method, a more recent development, offers a balance between accuracy and computational cost, making it suitable for larger molecular systems. core.ac.uk

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms and the identification of transient species.

Elucidation of Photochemical Activation Mechanisms

The photochemical behavior of azido (B1232118) compounds is a rich area of study. The Grotthuss-Draper law states that light must be absorbed for a photochemical reaction to occur. msu.edu Upon absorption of light, this compound can be excited to a higher electronic state. Computational modeling can simulate this excitation process and explore the subsequent decay pathways. This includes identifying the transition states and intermediates involved in the photochemical activation, which often leads to the extrusion of dinitrogen gas. nih.gov The use of photosensitizers in such reactions can also be modeled to understand the energy transfer processes. msu.edu

Prediction of Reactive Intermediates (e.g., Nitrenes)

A key aspect of the chemistry of aryl azides is the formation of highly reactive nitrene intermediates upon thermal or photochemical activation. nih.govpurdue.edu Computational studies can predict the electronic state (singlet or triplet) and geometry of the resulting 4-fluoro-3-hydroxyphenylnitrene. The reactivity of these nitrenes, including their propensity for insertion into C-H bonds or addition to double bonds to form aziridines, can be modeled. purdue.edu The formation of nitrene radical intermediates in catalytic cycles has also been a subject of computational investigation. nih.gov These theoretical predictions are invaluable for designing new synthetic methodologies that proceed through nitrene intermediates. rsc.orgyoutube.com

Transition State Analysis for Key Reactions

Key reactions involving this compound are centered around the reactivity of the azide functional group, particularly its participation in 1,3-dipolar cycloadditions. wikipedia.orgnih.gov This class of reaction, often referred to as the Huisgen cycloaddition, is a versatile method for synthesizing five-membered heterocyclic rings. wikipedia.orgnih.gov

Computational studies, typically employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. nih.govresearchgate.net For aryl azides, the reaction with a dipolarophile (such as an alkene or alkyne) is generally understood to proceed through a concerted but asynchronous transition state. researchgate.netresearchgate.net This means the two new single bonds are formed in a single step, but not to the same extent at the transition state.

Expected Transition State Characteristics for 1,3-Dipolar Cycloaddition:

In a hypothetical reaction of this compound with a dipolarophile like ethene, computational analysis would locate a first-order saddle point on the potential energy surface corresponding to the transition state. The geometry of this transition state would be characterized by:

Partial bond formation between the terminal nitrogen atoms of the azide group and the carbon atoms of the dipolarophile.

An asynchronous nature, where one new C-N bond is more formed than the other. The degree of asynchronicity is influenced by the electronic nature of both the azide and the dipolarophile. acs.org

The substituents on the phenyl ring (–F and –OH) would modulate the energy of the azide's frontier molecular orbitals (HOMO and LUMO), thereby influencing the activation barrier of the reaction. researchgate.net Electron-withdrawing groups on the dipolarophile can also affect the site-selectivity of the reaction. nih.gov

Quantum chemical calculations provide insight into the activation energies (ΔG‡) and reaction energies (ΔG_rxn), which are critical for predicting reaction feasibility and rates. While specific values for this compound are not published, studies on similar systems, such as nitrilimines, show low activation barriers and high exothermicities, consistent with the high reactivity of these 1,3-dipoles. researchgate.net

Spectroscopic Property Predictions

Computational methods are frequently used to predict spectroscopic properties, aiding in the identification and characterization of novel compounds. These predictions are invaluable for interpreting experimental data.

Theoretical Vibrational Frequencies and Intensities

The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Theoretical vibrational frequencies and their corresponding IR intensities can be calculated with considerable accuracy using quantum chemical methods like DFT (e.g., B3LYP functional) and Hartree-Fock (HF), often in conjunction with basis sets like 6-311G or larger. ijaemr.comresearchgate.netasianpubs.org The calculated harmonic frequencies are typically scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. researchgate.netasianpubs.org

For this compound, a computational frequency analysis would predict several characteristic bands:

Azide Asymmetric Stretch (ν_as(N₃)) : This is the most characteristic vibration for an azide and appears as a very strong and sharp band, typically in the 2100-2200 cm⁻¹ region. nih.gov This band is often used as a site-specific IR probe. nih.gov

O-H Stretch (ν(O-H)) : A broad band is expected around 3600 cm⁻¹ in the gas phase or non-hydrogen bonding solvents, corresponding to the stretching of the hydroxyl group. vanderbilt.edu

C-O Stretch (ν(C-O)) : The stretching vibration of the phenolic C-O bond is typically observed in the 1200-1280 cm⁻¹ range. ijaemr.comvanderbilt.edu

Aromatic Ring Vibrations : C-C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. nih.gov

C-F Stretch (ν(C-F)) : The carbon-fluorine stretching vibration is expected in the 1100-1300 cm⁻¹ range.

Out-of-Plane Bending : C-H out-of-plane bending modes are typically found below 1000 cm⁻¹. ijaemr.com

To illustrate the accuracy of such calculations, the table below compares experimental and calculated vibrational frequencies for the related molecule 3-Acetamidophenol, along with the expected position for the key azide stretch.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) for 3-Acetamidophenol | Calculated Frequency (cm⁻¹, B3LYP/6-311G(dp)) for 3-Acetamidophenol | Expected Frequency Range (cm⁻¹) for this compound |

|---|---|---|---|

| O-H Stretch | 3359 | 3619 | ~3600 |

| N₃ Asymmetric Stretch | N/A | N/A | 2100 - 2200 |

| C=C Ring Stretch | 1586 | 1598 | 1400 - 1600 |

| C-O Stretch | 1278 | 1281 | 1200 - 1280 |

Data for 3-Acetamidophenol adapted from reference asianpubs.org. The calculated frequencies are unscaled.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict NMR chemical shifts (δ) with high accuracy, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. worktribe.com Such predictions are crucial for assigning signals in experimental spectra, especially for complex molecules.

For this compound, predictions for ¹H, ¹³C, and ¹⁹F NMR are of interest.

¹H NMR : The aromatic protons would appear as distinct signals, with their chemical shifts influenced by the electronic effects of the -OH, -F, and -N₃ substituents. The hydroxyl proton would likely appear as a broad singlet.

¹³C NMR : Six distinct signals would be expected for the aromatic carbons. The carbons directly attached to the electronegative substituents (C-OH, C-F, C-N₃) would be significantly shifted downfield.

¹⁹F NMR : ¹⁹F NMR is particularly sensitive to the electronic environment. nih.gov The chemical shift of the fluorine atom in this compound would provide a sensitive probe of the substitution pattern on the ring. Computational methods have proven effective in predicting ¹⁹F chemical shifts, with mean errors that can be less than 4 ppm. worktribe.com The chemical shift is typically reported relative to a standard like CFCl₃. nih.gov

The table below presents hypothetical, estimated chemical shifts for this compound. These values are not from a direct computational study but are estimated based on substituent additivity effects derived from related compounds like 4-fluorophenol (B42351) and other substituted benzenes.

| Nucleus | Position | Estimated Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | H-2 | ~7.0 | Aromatic region, splitting patterns depend on coupling constants. |

| ¹H | H-5 | ~6.8 | |

| ¹H | H-6 | ~7.1 | |

| ¹³C | C-1 (C-OH) | ~150 | Shifts relative to TMS. Values are highly dependent on substituent effects. |

| ¹³C | C-2 | ~118 | |

| ¹³C | C-3 (C-N₃) | ~135 | |

| ¹³C | C-4 (C-F) | ~155 (d, ¹JCF ≈ 240 Hz) | |

| ¹³C | C-5 | ~116 | |

| ¹³C | C-6 | ~125 | |

| ¹⁹F | F-4 | -120 to -130 | Relative to CFCl₃. nih.govcolorado.edu |

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govnih.gov These models use molecular descriptors—numerical values that encode structural, physical, or electronic features—to predict the properties of new or untested compounds.

Substituent Effects on Reactivity (e.g., Acidity)

A primary aspect of the reactivity of phenols is their acidity, quantified by the pKₐ value. The acidity of the phenolic hydroxyl group is highly sensitive to the nature and position of substituents on the aromatic ring. sips.org.in Electron-withdrawing groups (EWGs) increase the acidity (lower the pKₐ) by stabilizing the negative charge of the resulting phenoxide anion through inductive and/or resonance effects. vanderbilt.edulibretexts.orglibretexts.org Conversely, electron-donating groups (EDGs) decrease acidity. vanderbilt.edu

For this compound, both the fluorine atom and the azido group act as EWGs, thus increasing its acidity relative to unsubstituted phenol (B47542).

Fluorine Effect : The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net effect is acid-strengthening.

Azide Effect : The azido group at the meta position primarily exerts an inductive electron-withdrawing effect. purdue.edu Studies on azidophenols have shown that the azide group acts as an inductively withdrawing group with a negligible resonance contribution when attached to a phenol ring. purdue.edu

A QSAR model for phenol acidity often uses electronic parameters like the Hammett constant (σ) as descriptors. nih.gov The pKₐ of a substituted phenol can be estimated using a linear free-energy relationship like the Hammett equation:

pKₐ(substituted) ≈ pKₐ(unsubstituted) - ρΣσ

where ρ is the reaction constant and Σσ is the sum of the substituent constants. Since both the fluoro and azido groups have positive σ values, they contribute to a lower pKₐ. The additive effect of these two EWGs is expected to make this compound a significantly stronger acid than phenol.

| Compound | Substituent(s) | Experimental pKₐ | Notes |

|---|---|---|---|

| Phenol | -H | 9.98 | Reference compound. researchgate.net |

| 4-Fluorophenol | p-F | 9.95 | Fluorine has a modest acid-strengthening effect. researchgate.net |

| 4-Nitrophenol | p-NO₂ | 7.15 | Included for comparison with a strong EWG. researchgate.net |

| 3-Azidophenol (B2648097) | m-N₃ | ~9.2 (Estimated) | Azide group is acid-strengthening. Gas-phase acidity measured at 340.8 kcal/mol. purdue.edu |

| This compound | m-N₃, p-F | < 9.2 (Predicted) | Expected to be more acidic than either single-substituted phenol due to additive EWG effects. |

Applications of 3 Azido 4 Fluorophenol in Advanced Organic Synthesis and Chemical Biology

Building Block for Complex Molecular Architectures

The strategic placement of the reactive azide (B81097) and hydroxyl groups, along with the modifying influence of the fluorine atom, makes 3-azido-4-fluorophenol (B6200130) a powerful tool for constructing intricate molecular frameworks.

Synthesis of Fluorinated Heterocycles (e.g., Triazoles, Imidazoles, Tetrazoles)

The azide functionality in this compound is particularly well-suited for participating in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The presence of the fluorine atom can enhance the reactivity of the azide group and impart unique properties to the resulting heterocyclic products. mdpi.comsigmaaldrich.com

Beyond triazoles, the azide group can be transformed into other nitrogen-containing heterocycles. For instance, through various synthetic manipulations, it can serve as a precursor for the formation of imidazoles and tetrazoles. The synthesis of these fluorinated heterocycles is of great interest in medicinal chemistry, as the incorporation of fluorine can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. nih.gov

Construction of Multi-functionalized Aromatic and Heteroaromatic Systems

The combination of the azide, fluorine, and hydroxyl groups on the aromatic ring of this compound allows for sequential and orthogonal functionalization, leading to the creation of highly substituted aromatic and heteroaromatic systems. The hydroxyl group can be readily converted into other functional groups or used as a handle for further molecular elaborations. The azide group, as previously mentioned, is a versatile functional group for introducing nitrogen-containing moieties. d-nb.info This multi-faceted reactivity enables the synthesis of complex molecules with precisely controlled substitution patterns, which is crucial for structure-activity relationship studies in drug discovery and materials science.

Precursor for Azido-Modified Carbohydrates and Nucleosides

The azido (B1232118) group is a valuable tool for the bioorthogonal labeling and functionalization of biomolecules such as carbohydrates and nucleosides. d-nb.infonih.gov this compound can serve as a precursor for introducing an azido-functionalized aromatic moiety onto these biomolecules. These azido-modified carbohydrates and nucleosides can then be used in "click" reactions to attach probes, affinity tags, or other functional molecules for studying their biological roles and interactions. d-nb.inforesearchgate.netresearchgate.net The introduction of the azido group can sometimes be challenging due to its potential instability under certain reaction conditions, but its versatility as a bioorthogonal handle often outweighs these difficulties. d-nb.info

Precursor for Functional Materials and Polymers

The unique chemical properties of this compound also make it a valuable component in the development of advanced functional materials and polymers with tailored properties. man.ac.ukscispace.comresearchgate.net

Polymer Functionalization via Click Chemistry

The azide group of this compound is an ideal handle for the post-polymerization functionalization of polymers using click chemistry. uwo.canih.govresearchgate.net Polymers containing alkyne groups can be readily modified by reacting them with this compound, thereby introducing both a fluorine atom and a phenolic hydroxyl group onto the polymer side chains. This allows for the precise control of the polymer's properties, such as its hydrophobicity, thermal stability, and ability to interact with other molecules. This method is particularly useful for creating functional polymer surfaces and interfaces. researchgate.net

| Polymer Functionalization Research | Methodology | Key Findings |

| Functionalization of Polymer Microspheres | Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach molecules to the surface of polystyrene microspheres. researchgate.net | A generic and robust method for tailoring the surface functionality of colloidal particles for applications in coatings and biological assays. researchgate.net |

| Development of Functional Polymer Libraries | A masking-unmasking strategy to reveal a strained alkyne for post-polymerization modification via strain-promoted azide-alkyne cycloaddition. uwo.ca | A novel route for creating a library of functional polymers with potential applications in drug delivery and bioimaging. uwo.ca |

| Synthesis of Biofunctional Polymers | Combination of Atom Transfer Radical Polymerization (ATRP) and click reactions to create complex polymer architectures like miktoarm stars and dendrimers. nih.gov | The azido group provides easy access for post-polymerization modifications, enabling the synthesis of polymers for steering cell behavior. nih.gov |

Development of Fluorescent Dyes and Probes

The aminophenol scaffold, which can be derived from this compound, is a common structural motif in fluorescent dyes. ossila.com The electron-donating amino group and the electron-withdrawing fluorine atom can influence the photophysical properties of the resulting dye molecules. By incorporating this fluorinated aminophenol into larger conjugated systems, it is possible to develop novel fluorescent dyes and probes with specific excitation and emission wavelengths. nih.govnih.govrsc.org These probes can be designed to respond to specific analytes or changes in their environment, making them valuable tools for bioimaging and sensing applications. nih.govmdpi.com

| Research on Fluorescent Probes | Fluorophore/Recognition Moiety | Key Features |

| Probes for Thiophenol | Coumarin-3-amino as the fluorophore. nih.gov | Significant fluorescence enhancement and large Stokes shift for sensing thiophenol in environmental samples. nih.gov |

| General Bioimaging Probes | Various fluorophores are utilized in UV-vis fluorescent probes. nih.gov | Advantages include available structure, simple synthesis, and strong versatility for biological substance detection and cell imaging. nih.gov |

| Probes for Disease-Related Enzymes | A variety of fluorogenic probes are designed to monitor specific enzyme activities. rsc.org | High sensitivity and spatiotemporal resolution for real-time visualization in live cells. rsc.org |

| 2-Amino-4-fluorophenol Derivatives | Benzoxazine derivatives synthesized from 2-amino-4-fluorophenol. ossila.com | Precursor for fluorescent dyes with applications in bioimaging and as active pharmaceutical ingredients. ossila.com |

Probes and Tools in Chemical Biology

This compound and its structural motifs are significant in the development of sophisticated probes and tools for chemical biology. The unique combination of a photoreactive azide group, a phenolic hydroxyl moiety, and a fluorinated aromatic ring allows for its application in studying complex biological systems. The azide group, in particular, serves as a versatile chemical handle for a variety of bioorthogonal reactions.

Photoaffinity Labeling (PAL) Reagents

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding sites of ligands within biological macromolecules like proteins. enamine.net This method utilizes a photoaffinity probe (PAP), which typically consists of a ligand-specific pharmacophore, a photoreactive group, and often a reporter tag. mdpi.com Aryl azides are a well-established class of photoreactive groups used in PAL. enamine.net

Upon irradiation with UV light, typically around 350-360 nm, the aryl azide group in a molecule like this compound is converted into a highly reactive nitrene intermediate. nih.gov This nitrene can then rapidly and non-selectively form a covalent bond with amino acid residues in close proximity within the ligand's binding pocket. This permanent cross-linking allows researchers to isolate and identify the target protein, providing crucial insights into drug-target interactions and cellular signaling pathways. mdpi.comnih.gov The small size of the azide group is advantageous as it minimizes interference with the binding of the probe to its target protein. mdpi.com For instance, azido-based compounds have been synthesized to serve as photosensitive analogs and probes in various biological studies without the need for metabolic activation. nih.gov

| Feature | Description | Relevance of this compound Moiety |

| Technique | Photoaffinity Labeling (PAL) | A method to covalently link a probe to its biological target using light. |

| Photoreactive Group | Aryl Azide | The azido group on the phenol (B47542) ring is activated by UV light. enamine.net |

| Reactive Intermediate | Nitrene | The light-activated azide forms a highly reactive nitrene species. nih.gov |

| Outcome | Covalent Bond Formation | The nitrene reacts with nearby amino acids, permanently labeling the target protein for identification. osti.gov |

| Application | Target Identification | Used to identify unknown protein targets for drugs or bioactive molecules and to map binding sites. enamine.net |

Bioorthogonal Chemical Reporters and Ligands